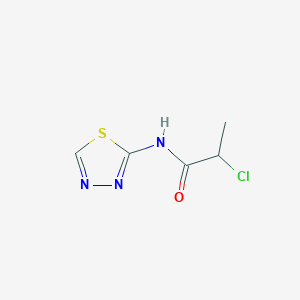
3,5-Dibromo-4-chloropicolinic acid
Overview
Description
3,5-Dibromo-4-chloropicolinic acid is a halogenated pyridine derivative. It is a potent herbicide widely used in agriculture to control weeds. The compound has also been studied for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloropicolinic acid typically involves halogenation reactions. One common method is the bromination of 4-chloropicolinic acid using bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,5-Dibromo-4-chloropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential role in inhibiting the growth of cancer cells and reducing inflammation.
Medicine: Research has shown its potential in the development of new cancer treatments and anti-inflammatory drugs.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chloropicolinic acid involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits key enzymes involved in plant growth, leading to the disruption of cellular processes and eventual plant death. In medical research, its anti-cancer and anti-inflammatory effects are attributed to its ability to interfere with cellular signaling pathways and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoate
- 4-Amino-3,5,6-trichloropicolinic acid
- 3,5,6-Trichloro-4-aminopicolinic acid
Uniqueness
3,5-Dibromo-4-chloropicolinic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits a higher degree of herbicidal activity and has shown promising results in medical research for its anti-cancer and anti-inflammatory properties .
Properties
IUPAC Name |
3,5-dibromo-4-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVRSYYPLMRROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649907 | |
| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698393-07-6 | |
| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)



![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)
![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)
